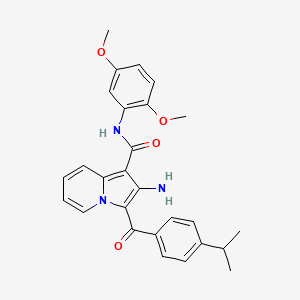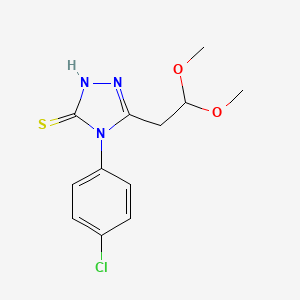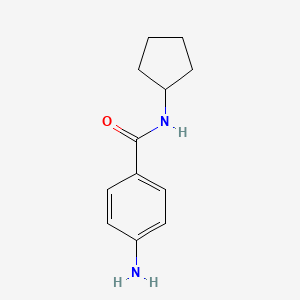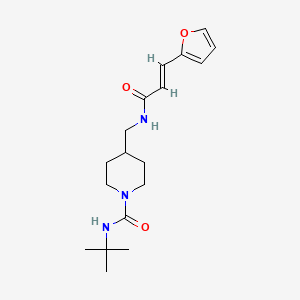![molecular formula C12H13ClN2O2 B2653599 2-Chloro-N-[2-[4-(cyanomethyl)phenoxy]ethyl]acetamide CAS No. 2411235-38-4](/img/structure/B2653599.png)
2-Chloro-N-[2-[4-(cyanomethyl)phenoxy]ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[2-[4-(cyanomethyl)phenoxy]ethyl]acetamide, also known as clofibric acid amide, is a chemical compound that has been extensively studied for its potential in various scientific fields.
作用機序
The mechanism of action of 2-Chloro-N-[2-[4-(cyanomethyl)phenoxy]ethyl]acetamide involves the inhibition of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a crucial role in lipid metabolism and inflammation. By inhibiting PPARα, this compound can reduce inflammation and oxidative stress, leading to its beneficial effects in various diseases.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It can reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), and increase the expression of anti-inflammatory cytokines, such as interleukin-10 (IL-10). It can also reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), and reducing the production of reactive oxygen species (ROS). In addition, it can protect against liver damage by reducing liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), and reducing lipid peroxidation.
実験室実験の利点と制限
The advantages of using 2-Chloro-N-[2-[4-(cyanomethyl)phenoxy]ethyl]acetamide in lab experiments include its low toxicity, high stability, and easy synthesis. However, its low solubility in water and organic solvents can limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret its effects in certain experiments.
将来の方向性
There are many potential future directions for the study of 2-Chloro-N-[2-[4-(cyanomethyl)phenoxy]ethyl]acetamide. One possible direction is to investigate its potential as a treatment for various inflammatory diseases, such as arthritis, colitis, and asthma. Another direction is to explore its potential as a neuroprotective agent in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, the development of more potent and selective PPARα inhibitors based on the structure of this compound could lead to the discovery of new drugs with improved efficacy and safety profiles.
Conclusion
In conclusion, this compound is a promising compound that has been extensively studied for its potential in various scientific fields. Its anti-inflammatory, antioxidant, and hepatoprotective properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.
合成法
The synthesis of 2-Chloro-N-[2-[4-(cyanomethyl)phenoxy]ethyl]acetamide involves the reaction of 4-(cyanomethyl)phenol with 2-(2-chloroacetyl)ethanol in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain the final compound.
科学的研究の応用
2-Chloro-N-[2-[4-(cyanomethyl)phenoxy]ethyl]acetamide has been studied for its potential in various scientific fields, including pharmacology, biochemistry, and toxicology. It has been shown to exhibit anti-inflammatory, antioxidant, and hepatoprotective properties, making it a promising candidate for the treatment of various diseases.
特性
IUPAC Name |
2-chloro-N-[2-[4-(cyanomethyl)phenoxy]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c13-9-12(16)15-7-8-17-11-3-1-10(2-4-11)5-6-14/h1-4H,5,7-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXGDARNNXRVAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)OCCNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


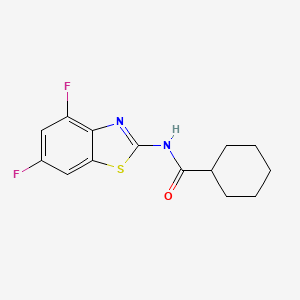
![N'-[(E)-(4-chlorophenyl)methylidene]-1-(phenylsulfonyl)-4-piperidinecarbohydrazide](/img/structure/B2653519.png)
![1-(3-(Allyloxy)phenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2653522.png)

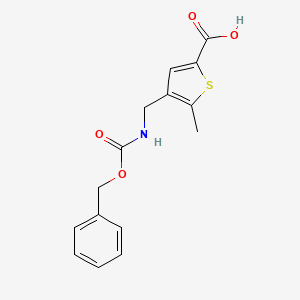
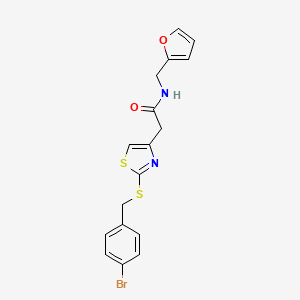
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2653529.png)
![3-Methoxy-4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methoxy]benzaldehyde](/img/structure/B2653530.png)
![(E)-2-amino-N-(2-methoxyethyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2653532.png)
